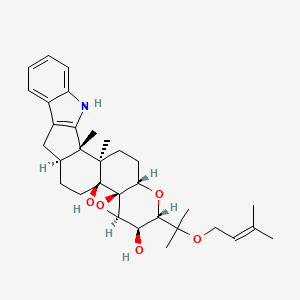

Terpendole J

CAS No.:

Cat. No.: VC1838189

Molecular Formula: C32H43NO5

Molecular Weight: 521.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H43NO5 |

|---|---|

| Molecular Weight | 521.7 g/mol |

| IUPAC Name | (1S,2R,5S,7S,8R,9R,11S,12S,15S)-1,2-dimethyl-7-[2-(3-methylbut-2-enoxy)propan-2-yl]-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol |

| Standard InChI | InChI=1S/C32H43NO5/c1-18(2)13-16-36-28(3,4)26-24(34)27-32(38-27)23(37-26)12-14-29(5)30(6)19(11-15-31(29,32)35)17-21-20-9-7-8-10-22(20)33-25(21)30/h7-10,13,19,23-24,26-27,33-35H,11-12,14-17H2,1-6H3/t19-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 |

| Standard InChI Key | GLVMTITYOKYZRQ-JSVBYLJXSA-N |

| Isomeric SMILES | CC(=CCOC(C)(C)[C@@H]1[C@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C(C5)C7=CC=CC=C7N6)C)O)C)O)C |

| Canonical SMILES | CC(=CCOC(C)(C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)C)O)C |

Introduction

Chemical Structure and Properties

Terpendole J is classified as an organic heteroheptacyclic compound containing an indole moiety fused with a complex diterpene structure. The molecular architecture of this compound contributes to its distinctive biological activities and chemical reactivity .

Physical and Chemical Characteristics

The basic properties of Terpendole J are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C32H43NO5 |

| Molecular Weight | 521.7 g/mol |

| Physical Appearance | White powder |

| Solubility | Soluble in organic solvents (MeOH, EtOAc, CHCl3, DMSO); Insoluble in water |

| Chemical Classification | Indole-diterpene, secondary metabolite |

| Structural Features | Heteroheptacyclic compound with indole core |

The chemical name according to systematic nomenclature is (1S,2R,5S,7S,8R,9R,11S,12S,15S)-1,2-dimethyl-7-[2-(3-methylbut-2-enoxy)propan-2-yl]-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol .

Structural Elucidation

The structure of Terpendole J features an indole moiety connected to a complex ring system containing an epoxide group, multiple hydroxyl groups, and a prenylated side chain. This compound contains seven consecutive ring systems with the indole ring being one of them. The relative stereochemistry has been established through NMR spectroscopy studies and X-ray crystallographic analysis of related terpendole compounds .

Key structural features include:

-

An indole core (nitrogen-containing heterocycle)

-

A complex diterpene skeleton with multiple stereogenic centers

-

A prenyloxy substituent (3-methylbut-2-enoxy group)

-

Two hydroxyl groups at positions 8 and 12

-

An epoxide ring system

Isolation and Sources

Terpendole J was originally isolated from the fungus Albophoma yamanashiensis (strain FO-2546), which was later proposed as a new genus in taxonomic studies .

Natural Sources

The primary natural source of Terpendole J is the fungus Albophoma yamanashiensis, although it has been reported in other organisms as well:

| Organism | Notes |

|---|---|

| Albophoma yamanashiensis | Primary source; fungal strain FO-2546 |

| Volutella citrinella | Strain BF-0440; recently identified as an additional source |

| Euglena gracilis | Reported presence but less well-characterized |

In 2020, researchers isolated Terpendole J along with several other terpendole derivatives from cultures of Volutella citrinella BF-0440, indicating that production of these compounds may be more widespread among fungi than previously recognized .

Isolation Techniques

The isolation of Terpendole J typically involves a multi-step process:

-

Cultivation of the producing fungal strain in suitable media

-

Extraction of the culture broth using organic solvents

-

Initial fractionation by silica gel column chromatography

-

Further purification using high-performance liquid chromatography (HPLC)

-

Final purification and crystallization to obtain pure Terpendole J

The compound is typically isolated as a white powder and characterized using various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Biological Activities

Terpendole J exhibits several biological activities, with its inhibitory effect on ACAT being the most thoroughly characterized.

ACAT Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme responsible for cholesterol esterification, a process implicated in atherosclerosis and other cardiovascular diseases. Terpendole J has been shown to inhibit ACAT activity, although with lower potency than some other members of the terpendole family .

| Compound | IC50 (μM) in Enzyme Assay | Relative Potency |

|---|---|---|

| Terpendole J | 38.8 | Moderate |

| Terpendole C | 2.10 | High |

| Terpendole D | 3.20 | High |

| Terpendole A | 15.1 | Moderate |

| Terpendole K | 38.0 | Moderate |

| Terpendole L | 32.4 | Moderate |

As shown in the table, Terpendole J exhibits moderate ACAT inhibitory activity with an IC50 value of 38.8 μM in rat liver microsomes. This places it as a less potent inhibitor compared to Terpendoles C and D, but with comparable activity to Terpendoles K and L .

Structure-Activity Relationships

Studies on the structure-activity relationships of terpendoles have revealed important insights about the structural features required for ACAT inhibition. The indole-diterpene core structure appears essential for biological activity, with variations in oxidation state and substitution patterns affecting potency:

-

The presence of an additional prenyl residue at the diterpene moiety enhances ACAT inhibition

-

The specific stereochemistry of the hydroxyl groups is crucial for activity

-

Further oxidation beyond certain positions may decrease activity

-

The intact indole ring system appears important for maintaining inhibitory potency

These structure-activity relationships help explain why different terpendole congeners exhibit varying levels of ACAT inhibition .

Biosynthesis and Related Compounds

Biosynthetic Pathway

Terpendole J is biosynthesized through a complex pathway involving the condensation of tryptophan with geranylgeranyl pyrophosphate, followed by a series of oxidation and cyclization reactions. The biosynthetic gene cluster for terpendoles was identified in 2012, leading to improved understanding of the production of these compounds .

A key biosynthetic relationship involves Terpendole I, which serves as a precursor to Terpendole J through prenylation:

Subsequently, Terpendole J can undergo further modifications:

-

Terpendole J + NADPH + H+ + oxygen → Terpendole C + NADP+ + 2 H2O

-

Terpendole J + 2 dimethylallyl diphosphate → 20,21-diprenylterpendole J + 2 diphosphate

Related Compounds

Terpendole J belongs to a large family of structurally related indole-diterpenes, including:

| Compound | Relationship to Terpendole J | Notable Features |

|---|---|---|

| Terpendole C | Oxidation product of Terpendole J | Higher ACAT inhibition; tremorgenic activity |

| Terpendole I | Biosynthetic precursor of Terpendole J | Lacks prenyl group |

| Terpendole D | Related congener | Highest specificity for ACAT inhibition |

| Terpendole E | Related congener | Inhibits mitotic kinesin Eg5 |

| Paspaline | Core structure related | Less potent ACAT inhibitor |

| Lolitrems | Biosynthetically related | Potent tremorgenic mycotoxins |

These related compounds share the basic indole-diterpene framework but differ in their oxidation state, substituents, and biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume